![molecular formula C8H12ClN3 B1250760 1-Benzylguanidine hydrochloride CAS No. 1197-49-5](/img/structure/B1250760.png)
1-Benzylguanidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .Molecular Structure Analysis
The molecular formula of 1-Benzylguanidine hydrochloride is C8H12ClN3 . The 1-Benzylguanidine molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
1-Benzylguanidine hydrochloride has a molecular weight of 185.65 g/mol . It is a solid compound . The SMILES string representation is Cl.NC(=N)NCc1ccccc1 .Scientific Research Applications
Chemical Research
N-Benzylguanidine hydrochloride is used in chemical research due to its unique structure and properties . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Biosynthesis Studies
The compound is used in biosynthesis studies. It’s a secondary metabolite bearing a guanidine group, which makes it interesting for studies related to nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Photocatalysis
N-Benzylguanidine hydrochloride has been used in heterogeneous photocatalysis . Photocatalysis is a process where light energy is used to speed up a reaction, and this compound can play a crucial role in such reactions .
Solar Cells Fabrication
This compound has also found its application in the fabrication of solar cells . Its unique properties can enhance the efficiency of solar cells .
Biotherapy
N-Benzylguanidine hydrochloride is used in biotherapy . It can be used in the treatment of various diseases, contributing to the development of new therapeutic methods .
Sensing of Compounds
The compound is used in the sensing of some compounds . It can interact with certain substances, changing its properties, which can be measured and used for detection purposes .
Mechanism of Action
Safety and Hazards
1-Benzylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness. It is harmful if swallowed or if inhaled .
properties
IUPAC Name |
2-benzylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLZDSZLBOVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylguanidine hydrochloride | |
CAS RN |
1197-49-5 | |
Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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